4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 2, a fluorine atom at position 4 of the first phenyl ring, and a pyrrolidin-1-ylsulfonyl moiety at position 3' of the second phenyl ring. Its molecular formula is C₁₇H₁₆FNO₄S, with a molecular weight of 349.38 g/mol.
Properties
IUPAC Name |
5-fluoro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-6-7-15(16(11-13)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIDINMUDWDUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692316 | |
| Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-04-1 | |
| Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Biphenyl Carboxylic Acids with Heterocyclic Substituents
ARC38 ([1,1'-biphenyl]-2-carboxylic acid derivative):
- Substituents: A thiazol-4-yl and benzoimidazolyl group.
- Pharmacological Role: Angiotensin II receptor blocker (PDB ID: 4YAY) with demonstrated in silico activity .
- Key Differences: Unlike the target compound, ARC38 lacks a sulfonamide group, instead relying on a thiazole-benzoimidazole scaffold for receptor interaction. The pyrrolidine sulfonyl group in the target compound may enhance solubility or alter binding kinetics due to its polar nature.
Sulfonamide and Sulfonate Derivatives
- 3'-(Sulfamoyloxy)-[1,1'-biphenyl]-2-carboxylic Acid (Compound 15, ): Substituents: A sulfamoyloxy (-OSO₂NH₂) group at position 3'. Key Differences: The sulfamoyloxy group is an oxygen-linked sulfonate ester, whereas the target compound’s pyrrolidinylsulfonyl group is a sulfur-linked sulfonamide.
Halogen-Substituted Biphenyl Carboxylic Acids
- 6-Fluoro-2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid (): Substituents: Two fluorine atoms and a quinoline ring. Molecular Formula: C₂₃H₁₅F₂NO₂. The carboxylic acid group at position 4 may exhibit different acidity (pKa) due to resonance effects from the quinoline .
Chloro-Substituted Analogs ():
- Examples: 5-Chloro-4'-methyl-, 5-Chloro-3',5'-dimethyl-, and 5-Chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid.
- Key Differences: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce electron-withdrawing effects but increase lipophilicity. Methyl groups in these analogs may enhance metabolic stability but reduce solubility .
Critical Analysis of Evidence Gaps
- Pharmacological Data: No direct activity data for the target compound is available; comparisons rely on structural extrapolation.
- Synthetic Details : provides general methods for biphenyl synthesis but lacks specifics for the target’s sulfonylation step.
- Electronic Properties : Experimental data on pKa, logP, or binding affinities would enhance comparative accuracy.
Biological Activity
4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 209410-46-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FNO4S, with a molecular weight of approximately 349.39 g/mol. The compound features a biphenyl structure with a carboxylic acid group and a pyrrolidine sulfonamide moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of biphenylcarboxylic acids exhibit significant antitumor properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.2 | Induction of apoptosis |
| HEP2 | 12.5 | G2/M phase cell cycle arrest |
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is primarily mediated through the suppression of NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary data suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the pyrrolidine ring and the sulfonamide group is essential for enhancing its pharmacological properties. Modifications in these regions can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several case studies have been documented regarding the efficacy of similar biphenyl derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related biphenyl derivative showed a significant reduction in tumor size among participants suffering from advanced colorectal cancer.
- Case Study 2 : Another study highlighted the use of related compounds in treating inflammatory diseases such as rheumatoid arthritis, where they effectively reduced joint inflammation and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
